AR ligand-33

PROTAC Androgen Receptor Ligand Chemistry

Standard AR ligands (enzalutamide, ARV-110) cannot degrade the LBD-deficient AR-V7 splice variant driving enzalutamide-resistant CRPC. AR ligand-33 targets the intrinsically disordered N-terminal domain (NTD), enabling PROTACs to degrade both full-length AR and AR-V7. - **Validated in NP18 (PROTAC AR Degrader-8):** AR-V7 DC₅₀ = 26 nM (22Rv1 cells); AR-FL DC₅₀ = 18 nM - **In vivo efficacy:** Superior to EPI-002 in 22Rv1 xenograft and zebrafish PDX models - **Application:** Benchmark for AR-NTD PROTAC SAR campaigns; proof-of-concept for targeting disordered proteins Procurement-ready for research use only.

Molecular Formula C25H28N2O3
Molecular Weight 404.5 g/mol
Cat. No. B15620210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR ligand-33
Molecular FormulaC25H28N2O3
Molecular Weight404.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H28N2O3/c1-25(2,19-6-10-22(28)11-7-19)20-8-12-23(13-9-20)30-18-21-4-3-5-24(26-21)27-14-16-29-17-15-27/h3-13,28H,14-18H2,1-2H3
InChIKeyCSXUDYXMZOZOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AR Ligand-33: N-Terminal Domain Ligand for PROTAC Degraders


AR ligand-33 (CAS 1008722-05-5) is a small-molecule ligand that selectively binds the androgen receptor (AR) . This compound serves a specific, characterized role as the target protein ligand in the synthesis of PROTAC AR Degrader-8 (NP18), a heterobifunctional degrader of the AR . It is not a stand-alone therapeutic but a critical, defined chemical precursor in the construction of a PROTAC molecule with well-characterized degradation activity. Its molecular formula (C25H28N2O3) and molecular weight (404.5 g/mol) are defined, enabling precise stoichiometric calculations for PROTAC assembly .

Why AR Ligand-33 Is Irreplaceable for NTD PROTACs


The activity of a PROTAC molecule is exquisitely dependent on the specific combination of its three components: the target protein ligand, the linker, and the E3 ligase ligand. Substituting the target protein ligand with a structurally different analog, such as AR ligand-30 or AR ligand-38, fundamentally alters the PROTAC's geometry and binding kinetics, even if the analog retains AR affinity [1]. The linker length and exit vector from the ligand-binding domain are crucial for forming a stable ternary complex between the target protein and the E3 ligase, a prerequisite for ubiquitination and subsequent degradation. Consequently, the high degradation potency observed for PROTAC AR Degrader-8—with its sub-micromolar DC50 values—is directly linked to the use of AR ligand-33 as its AR-recruiting element . Generic substitution with an unoptimized AR ligand cannot replicate this specific structure-activity relationship (SAR) and will result in unpredictable and likely suboptimal degradation efficiency [1].

NP18 vs. Key AR Degraders: Quantitative Evidence


AR-FL Degradation Potency

AR ligand-33 possesses a unique molecular structure (C25H28N2O3) and molecular weight (404.5 g/mol) that are distinct from other commercially available AR ligand precursors used in PROTAC synthesis, such as AR ligand-30 and AR ligand-38 . This structural uniqueness dictates the linker attachment point and the final three-dimensional conformation of the assembled PROTAC, directly influencing its ability to form a productive ternary complex [1].

PROTAC Androgen Receptor Ligand Chemistry

AR-V7 Degradation via NTD Targeting

The PROTAC molecule synthesized using AR ligand-33 as its AR-recruiting element—PROTAC AR Degrader-8 (Compound NP18)—exhibits quantifiable and potent degradation of both full-length androgen receptor (AR-FL) and its splice variant AR-V7 . The DC50 values provide a quantitative benchmark for the degradation efficiency conferred by the specific AR ligand-33 structure within this PROTAC context .

PROTAC Targeted Protein Degradation Prostate Cancer

Binding Mode: Noncovalent vs. Covalent NTD Engagement

The PROTAC AR Degrader-8 molecule, which incorporates AR ligand-33, demonstrates a functional, downstream effect in cellular models. It inhibits the proliferation of AR-dependent cancer cell lines, confirming that the degradation of AR by the PROTAC translates into a relevant biological outcome .

Antiproliferative Activity Prostate Cancer Cell Viability

In Vivo Efficacy: Xenograft and PDX Models

Commercial sources provide AR ligand-33 with a certified purity of at least 95% . This level of purity is essential for its intended use as a precise chemical precursor in the synthesis of PROTACs, where impurities could lead to off-target effects, reduced yields, or failed conjugation steps [1].

Chemical Synthesis Quality Control Reproducibility

AR Ligand-33: Key Research Applications


PROTAC Development Targeting AR Splice Variants

AR ligand-33 is the essential starting material for the in-house synthesis of PROTAC AR Degrader-8 (NP18), a potent degrader of both full-length and AR-V7 splice variant forms of the androgen receptor . This PROTAC exhibits sub-micromolar DC50 values in 22Rv1 and LNCaP prostate cancer cell lines (0.018 µM and 0.14 µM for AR-FL, respectively) and inhibits their proliferation, making it a valuable tool compound for investigating AR-dependent signaling pathways and mechanisms of resistance in prostate cancer .

Noncovalent PROTACs for Disordered Protein Domains

Researchers aiming to design novel PROTACs targeting the androgen receptor can use AR ligand-33 as a control or starting point for structure-activity relationship (SAR) studies. Its well-defined chemical structure (C25H28N2O3, MW 404.5 g/mol) provides a known scaffold for exploring modifications to the AR-binding moiety, linker composition, or E3 ligase recruitment element to optimize degradation potency, selectivity, or physicochemical properties .

In Vivo Proof-of-Concept in Prostate Cancer Models

Because AR ligand-33 is the direct precursor to a potent and well-characterized AR degrader (PROTAC AR Degrader-8), it is ideal for laboratories developing or validating assays to measure AR protein turnover. By synthesizing the active PROTAC in-house, researchers can generate a positive control with known activity (DC50 = 0.018 µM in 22Rv1 cells for AR-FL) for Western blotting, HiBiT, or other cellular degradation assays . This ensures robust assay development and reliable quantification of AR degradation by other test compounds.

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